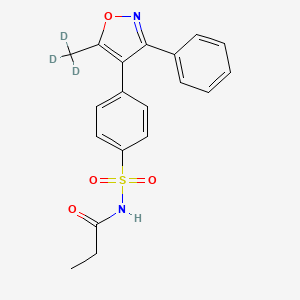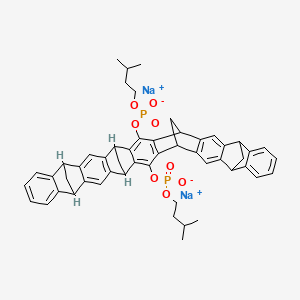
SARS-CoV-2-IN-23 (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-23 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a class of molecules designed to inhibit the replication and spread of the virus by targeting specific viral proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-23 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic synthesis techniques to build the basic skeleton of the molecule.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity to the target viral proteins.
Purification and Crystallization: The final product is purified using techniques such as chromatography and crystallized to obtain the disodium salt form.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-23 (disodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated systems for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-23 (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of SARS-CoV-2-IN-23 (disodium) with modified functional groups, which can be further studied for their biological activity.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-23 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.
Biology: Investigated for its potential to inhibit viral replication in cell culture studies.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the SARS-CoV-2 virus.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Wirkmechanismus
The mechanism of action of SARS-CoV-2-IN-23 (disodium) involves its binding to specific viral proteins, such as the main protease (Mpro) of SARS-CoV-2. By inhibiting the activity of these proteins, the compound prevents the virus from replicating and spreading within the host. The molecular targets and pathways involved include:
Main Protease (Mpro): Inhibition of this enzyme disrupts the viral replication process.
RNA-Dependent RNA Polymerase (RdRp): Potential inhibition of this enzyme further impedes viral replication.
Vergleich Mit ähnlichen Verbindungen
SARS-CoV-2-IN-23 (disodium) can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: Another protease inhibitor used in combination with ritonavir for treating COVID-19.
Favipiravir: An antiviral agent that inhibits viral RNA polymerase.
Uniqueness
SARS-CoV-2-IN-23 (disodium) is unique due to its specific binding affinity and inhibitory activity against the main protease of SARS-CoV-2, making it a promising candidate for further development as a therapeutic agent.
Eigenschaften
Molekularformel |
C52H50Na2O8P2 |
|---|---|
Molekulargewicht |
910.9 g/mol |
IUPAC-Name |
disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate |
InChI |
InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2 |
InChI-Schlüssel |
YJUHPSCRVNAJRL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



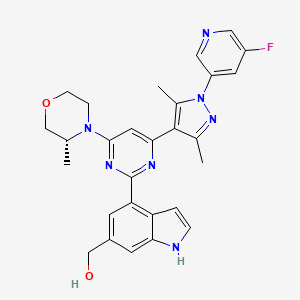

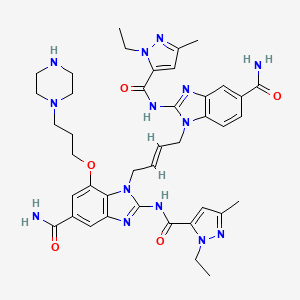
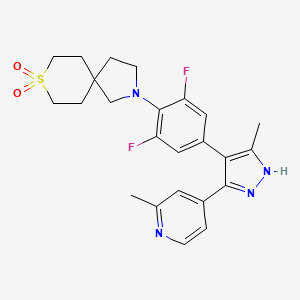
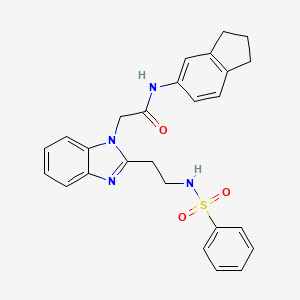
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
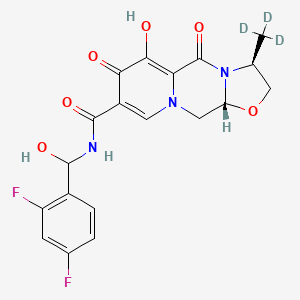
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
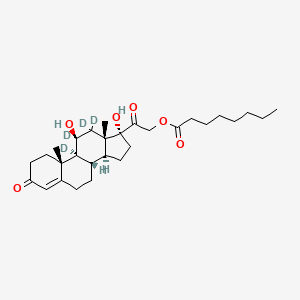
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
